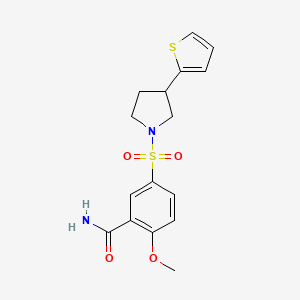

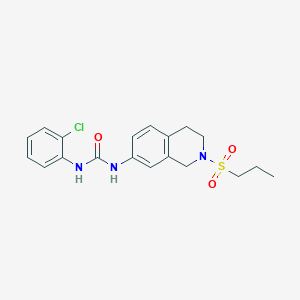

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

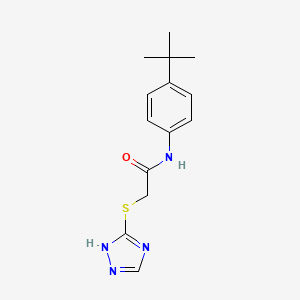

The compound "2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide" is a synthetic molecule that may have potential applications in medicinal chemistry. The structure of this compound suggests that it is a benzamide derivative with a methoxy group at the 2-position and a sulfonyl-linked pyrrolidine moiety with a thiophene substitution. This type of molecular framework is often explored for its pharmacological properties, particularly in the search for new anticancer and anti-inflammatory agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides have been synthesized as potential anticancer agents . The synthesis involved the preparation of an aminating agent, followed by a reaction with substituted benzoyl chloride/benzenesulfonyl chloride and subsequent reduction to yield the target compounds. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray analysis and AM1 molecular orbital methods . The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. This suggests that the molecular structure of "this compound" could also exhibit a planar aromatic system with a distinct three-dimensional conformation due to the sulfonyl linkage and pyrrolidine ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substitution patterns. For example, the solubility, melting point, and stability of these compounds can be affected by the presence of electron-donating or withdrawing groups. The methoxy and sulfonyl groups in the compound of interest are likely to influence its solubility in organic solvents and water, as well as its overall stability. The crystal structure of a related compound suggests that intermolecular hydrogen bonding could play a role in the solid-state properties of such molecules .

Aplicaciones Científicas De Investigación

Potential Anti-Inflammatory Applications

Research has indicated that molecules structurally related to 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide, such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, have been synthesized with the aim of targeting novel compounds as potential anti-inflammatory agents. This suggests possible anti-inflammatory applications for the compound (Moloney, 2000).

Neuroleptic Activity

Benzamides, which include compounds similar to this compound, have been studied for their neuroleptic activity. This research highlights the potential of such compounds in the treatment of neurological disorders (Iwanami et al., 1981).

Anticancer Properties

There is evidence to suggest that molecules structurally related to this compound may have applications as anticancer agents. For instance, benzamides with similar structures have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).

Potential as Radioligand

Research into benzamides, including compounds analogous to this compound, has led to the synthesis of radioligands for imaging brain dopamine receptors. This suggests possible applications in medical imaging and diagnostics (Chang et al., 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-5-4-12(9-13(14)16(17)19)24(20,21)18-7-6-11(10-18)15-3-2-8-23-15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKSKVDHNWMHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)